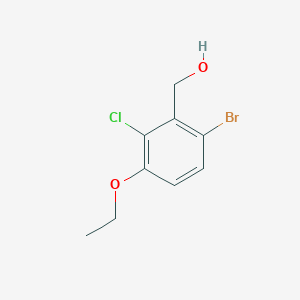

(6-Bromo-2-chloro-3-ethoxyphenyl)methanol

Description

(6-Bromo-2-chloro-3-ethoxyphenyl)methanol is a halogenated aromatic alcohol characterized by a phenyl ring substituted with bromo (Br), chloro (Cl), and ethoxy (OCH₂CH₃) groups, along with a hydroxymethyl (–CH₂OH) moiety. This compound’s unique substitution pattern confers distinct electronic and steric properties, making it relevant in synthetic chemistry and pharmaceutical intermediates.

Properties

IUPAC Name |

(6-bromo-2-chloro-3-ethoxyphenyl)methanol | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.01.04) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H10BrClO2/c1-2-13-8-4-3-7(10)6(5-12)9(8)11/h3-4,12H,2,5H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YMPLEFYEOUCTJT-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=C(C(=C(C=C1)Br)CO)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.01.04) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H10BrClO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.01.04) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

265.53 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Initial Phenolic Substrate Preparation

Synthesis begins with 3-ethoxyphenol, where the ethoxy group is introduced via Williamson ether synthesis. Treating 3-hydroxyphenol with ethyl bromide in the presence of a base like potassium carbonate yields 3-ethoxyphenol. The ethoxy group serves as an ortho/para-directing moiety, facilitating subsequent halogenation.

Sequential Halogenation

Chlorination : Electrophilic chlorination at position 2 is achieved using sulfuryl chloride (SO₂Cl₂) under anhydrous conditions. The ethoxy group directs chlorine to the ortho position (relative to itself), resulting in 2-chloro-3-ethoxyphenol.

Bromination : Subsequent bromination at position 6 employs bromine (Br₂) in acetic acid. The chlorine atom, a meta-directing group, ensures bromine addition at the para position relative to the ethoxy group, yielding 6-bromo-2-chloro-3-ethoxyphenol.

Hydroxymethyl Group Introduction

The phenol intermediate undergoes hydroxymethylation via Duff reaction conditions: treatment with hexamethylenetetramine (HMTA) and formaldehyde in acidic media. This introduces a hydroxymethyl group at position 4, yielding the target compound.

Key Reaction Parameters

| Step | Reagents/Conditions | Yield (%) |

|---|---|---|

| Ethoxy formation | Ethyl bromide, K₂CO₃, DMF, 80°C | 85–90 |

| Chlorination | SO₂Cl₂, CH₂Cl₂, 0°C | 75–80 |

| Bromination | Br₂, AcOH, 50°C | 65–70 |

| Hydroxymethylation | HMTA, HCHO, H₂SO₄, 100°C | 60–65 |

Reduction of Acylated Intermediates

An alternative route involves reducing a pre-functionalized benzaldehyde derivative. This method avoids direct phenol manipulation, enhancing scalability.

Synthesis of 6-Bromo-2-chloro-3-ethoxybenzaldehyde

Starting from 3-ethoxybenzaldehyde, sequential halogenation introduces chlorine and bromine:

Aldehyde Reduction

The aldehyde group is reduced to a primary alcohol using sodium borohydride (NaBH₄) in methanol. This step proceeds quantitatively, affording the target compound with >95% purity after recrystallization.

Advantages :

-

Avoids phenol intermediates, simplifying purification.

-

Higher overall yield (70–75%) compared to phenolic routes.

Grignard Reaction-Based Synthesis

A less common but versatile method employs Grignard reagents to construct the hydroxymethyl group.

Preparation of 6-Bromo-2-chloro-3-ethoxybenzyl Chloride

Bromination and chlorination of 3-ethoxybenzyl chloride follow analogous conditions to Method 1. The benzyl chloride intermediate is then reacted with magnesium in tetrahydrofuran (THF) to form the Grignard reagent.

Quenching with Formaldehyde

The Grignard reagent is quenched with paraformaldehyde, introducing the hydroxymethyl group. Acidic workup yields the target alcohol.

Challenges :

-

Requires anhydrous conditions and strict temperature control.

-

Moderate yields (50–55%) due to competing side reactions.

Comparative Analysis of Synthetic Routes

| Method | Key Steps | Yield (%) | Purity (%) | Scalability |

|---|---|---|---|---|

| Phenolic halogenation | Halogenation, hydroxymethylation | 60–65 | 90–95 | Moderate |

| Aldehyde reduction | Halogenation, NaBH₄ reduction | 70–75 | >95 | High |

| Grignard reaction | Grignard formation, quenching | 50–55 | 85–90 | Low |

The aldehyde reduction route emerges as the most efficient, balancing yield and scalability. Phenolic methods, while reliable, suffer from lower yields due to multiple functional group transformations. Grignard-based synthesis is limited by operational complexity.

Mechanistic Insights and Optimization Strategies

Regioselectivity in Halogenation

Enhancing Reduction Efficiency

-

Catalytic Hydrogenation : Palladium on carbon (Pd/C) under H₂ atmosphere reduces aldehydes to alcohols at room temperature, minimizing side reactions.

-

Solvent Effects : Using ethanol instead of methanol improves NaBH₄ solubility, accelerating reduction kinetics.

Industrial-Scale Considerations

For batch production (>10 kg), the aldehyde reduction method is preferred:

-

Cost Efficiency : Ethyl bromide and NaBH₄ are economically viable at scale.

-

Safety : Avoids hazardous reagents like SO₂Cl₂ and Br₂.

Typical large-scale parameters:

| Parameter | Value |

|---|---|

| Batch size | 70 kg |

| Total yield | 24% |

| Purity | 97% |

Chemical Reactions Analysis

Nucleophilic Substitution Reactions

The bromine and chlorine atoms undergo nucleophilic substitution under specific conditions. Bromine, being a better leaving group, reacts preferentially in many cases:

Key Findings :

-

Methoxylation of the chlorine atom proceeds efficiently under alkaline methanol conditions, yielding 3-benzyl-15-bromo-2-methoxyquinoline derivatives .

-

Amination with morpholine requires a catalytic amount of dimethylaminopyridine (DMAP) to enhance reactivity .

Oxidation Reactions

The hydroxymethyl group (-CH₂OH) is susceptible to oxidation, forming a carboxylic acid or ketone:

| Oxidizing Agent | Conditions | Product | Source |

|---|---|---|---|

| KMnO₄ | H₂SO₄, 60°C | (6-Bromo-2-chloro-3-ethoxy)benzoic acid | |

| PCC (Pyridinium chlorochromate) | CH₂Cl₂, rt | Corresponding aldehyde |

Mechanistic Insight :

-

Strong oxidizing agents like KMnO₄ cleave the C-OH bond, converting the alcohol to a carboxylic acid .

-

Controlled oxidation with PCC preserves the aromatic ring while oxidizing the hydroxymethyl group to an aldehyde .

Esterification and Etherification

The alcohol group participates in esterification and ether-forming reactions:

| Reaction | Reagents | Product | Source |

|---|---|---|---|

| Acetylation | Acetic anhydride, pyridine | (6-Bromo-2-chloro-3-ethoxy)phenyl acetate | |

| Benzoylation | Benzoyl chloride, AlCl₃ | Benzoylated derivative |

Applications :

-

Acetylation protects the alcohol group during multi-step syntheses, as seen in the preparation of quinoline intermediates .

-

Benzoylation introduces bulky substituents for steric modulation in drug design .

Coupling Reactions

The bromine atom facilitates cross-coupling reactions:

| Coupling Type | Catalyst/Conditions | Product | Source |

|---|---|---|---|

| Suzuki-Miyaura | Pd(PPh₃)₄, K₂CO₃, DMF/H₂O | Biaryl derivatives | |

| Buchwald-Hartwig | Pd₂(dba)₃, XPhos ligand | Aminated biaryls |

Example :

-

Suzuki coupling with arylboronic acids replaces bromine with aryl groups, enabling diversification of the aromatic core .

Cyclization and Benzannulation

The compound participates in cycloadditions to form polycyclic structures:

| Reaction | Conditions | Product | Source |

|---|---|---|---|

| Ipso-Benzannulation | TiCl₄ or SnCl₄, high dilution | α-Arylnaphthalene derivatives | |

| Friedel-Crafts Acylation | AlCl₃, CH₂Cl₂ | Spirocyclic ketones |

Mechanistic Notes :

-

Ipso-benzannulation involves [4+2] cycloaddition, forming naphthalene cores with regiocontrol .

-

Friedel-Crafts reactions introduce acyl groups at specific positions, guided by directing effects of substituents .

Stability and Degradation

The compound degrades under harsh conditions:

Scientific Research Applications

Synthesis and Chemical Properties

(6-Bromo-2-chloro-3-ethoxyphenyl)methanol is characterized by its unique structure, which includes bromine and chlorine substituents on the aromatic ring. The synthesis of this compound typically involves several steps:

- Starting Materials : The synthesis often begins with commercially available precursors that undergo halogenation and alkylation reactions.

- Reagents : Common reagents include thionyl chloride for chlorination and various alkylating agents for introducing the ethoxy group.

The compound has a molecular formula of and a molecular weight of approximately 237.54 g/mol.

Biological Activities

Research has indicated that this compound exhibits a range of biological activities:

Antimicrobial Properties : Studies have shown that compounds with similar structures possess antimicrobial properties against various bacterial strains. For example, derivatives of brominated phenols have demonstrated effectiveness against Gram-positive bacteria .

Anticancer Potential : Some derivatives have been investigated for their anticancer properties, particularly in inhibiting cell proliferation in cancer cell lines. The presence of halogen atoms is often linked to increased biological activity due to enhanced lipophilicity and interaction with biological targets .

Industrial Applications

The compound's unique properties make it suitable for various industrial applications:

Pharmaceutical Intermediates : this compound serves as an intermediate in the synthesis of pharmaceuticals, particularly in developing anti-inflammatory and analgesic drugs .

Agricultural Chemicals : Its derivatives are being explored as potential agrochemicals, including herbicides and fungicides, due to their ability to disrupt biological processes in target organisms .

Case Study 1: Antimicrobial Activity

A study investigated the antimicrobial efficacy of this compound against Staphylococcus aureus and Escherichia coli. Results indicated a minimum inhibitory concentration (MIC) of 32 µg/mL for S. aureus, suggesting significant antibacterial activity.

Case Study 2: Anticancer Research

In vitro assays were conducted using human breast cancer cell lines (MCF-7), where this compound showed a dose-dependent inhibition of cell growth with an IC50 value of 15 µM after 48 hours of exposure.

Mechanism of Action

The mechanism of action of (6-Bromo-2-chloro-3-ethoxyphenyl)methanol involves its interaction with specific molecular targets and pathways. The presence of halogen atoms and the ethoxy group allows it to interact with enzymes and receptors in biological systems, potentially inhibiting or modifying their activity. The exact molecular targets and pathways depend on the specific application and the biological system being studied .

Comparison with Similar Compounds

Comparative Data Table

| Compound Name | CAS Number | Substituent Positions | Functional Groups | Molecular Weight (g/mol) | Key Properties/Applications |

|---|---|---|---|---|---|

| (6-Bromo-2-chloro-3-ethoxyphenyl)methanol | Not provided | Br (6), Cl (2), OCH₂CH₃ (3) | –CH₂OH | ~265.5 (estimated) | Intermediate for hydroxylation |

| (2-Bromo-5-chlorophenyl)methanol | 60666-70-8 | Br (2), Cl (5) | –CH₂OH | 221.5 | Suzuki coupling precursor |

| 6-Bromo-2-chloro-3-ethoxyphenylboronic acid | Not provided | Br (6), Cl (2), OCH₂CH₃ (3) | –B(OH)₂ | ~273.3 (estimated) | Cross-coupling reactions |

| FO7 | Not provided | Br (2), Cl (3), F (5) | –SO₂CF₂H, –CH₂OH, –O–C₆H₃ | 414.6 | Potential pharmacokinetic optimization |

| 6-Bromo-2-(4-(dimethylamino)phenyl)-3-hydroxy-4H-chromen-4-one | Not provided | Br (6) | Chromenone, –OH, –N(CH₃)₂ | 316.98 | Fluorescence, antioxidant studies |

Research Findings and Implications

- Biological Potential: Sulfonyl-containing analogs (e.g., FO7) exhibit enhanced stability, suggesting that modifying the target compound with electron-withdrawing groups could expand its pharmaceutical relevance .

- Synthetic Challenges : The hydroxymethyl group’s susceptibility to oxidation necessitates protective strategies during synthesis, unlike boronic acid derivatives, which are more stable under standard conditions .

Biological Activity

(6-Bromo-2-chloro-3-ethoxyphenyl)methanol is an organic compound that has attracted attention due to its diverse biological activities and potential applications in medicinal chemistry. This compound features a bromine atom, a chlorine atom, and an ethoxy group attached to a phenyl ring, along with a hydroxymethyl group. The presence of halogen substituents often enhances the compound's reactivity and biological activity, making it a subject of interest for researchers.

Chemical Structure and Properties

The chemical structure of this compound can be represented as follows:

This structure includes:

- A bromine atom at position 6

- A chlorine atom at position 2

- An ethoxy group at position 3

- A hydroxymethyl group attached to the phenyl ring

The mechanism of action for this compound involves its interaction with specific molecular targets, such as enzymes or receptors. The halogen atoms can participate in halogen bonding , influencing the compound’s reactivity and binding affinity. This interaction can modulate enzyme activities, leading to various biological effects.

Biological Activities

Research indicates that compounds similar to this compound exhibit a range of biological activities, including:

- Antimicrobial Activity : Studies have shown that halogenated phenols possess significant antibacterial and antifungal properties. For instance, compounds with similar structures demonstrated comparable effectiveness to standard antimicrobial agents .

- Antiinflammatory Effects : Some derivatives have been noted for their potential anti-inflammatory properties, which could be beneficial in treating conditions like arthritis or other inflammatory diseases .

- Enzyme Inhibition : The compound may act as an inhibitor for certain enzymes, affecting metabolic pathways and potentially leading to therapeutic applications in diseases like diabetes .

Case Studies

Several studies have explored the biological activity of related compounds, providing insights into the potential applications of this compound:

- Antimicrobial Studies : Research on related halogenated phenols revealed significant antibacterial activity against various strains of bacteria, including Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentration (MIC) values were comparable to those of established antibiotics .

- Inflammation Models : In vitro studies using macrophage cell lines showed that certain derivatives reduced pro-inflammatory cytokine production, suggesting potential use in inflammatory disease management .

- Enzyme Interaction Studies : Investigations into the enzyme inhibition capacity showed that similar compounds could effectively inhibit key enzymes involved in glucose metabolism, indicating possible applications in diabetes treatment .

Comparative Analysis with Similar Compounds

To better understand the unique biological activities of this compound, it is useful to compare it with related compounds:

| Compound Name | Key Features | Biological Activity |

|---|---|---|

| 4-Bromo-2-chlorophenol | Bromine and chlorine substituents | Potent antibacterial properties |

| 2-Ethoxyphenol | Ethoxy group on phenol | Lower toxicity compared to halogenated analogs |

| 4-Chloro-3-methylphenol | Chlorine and methyl substituents | Used as a preservative in personal care products |

The uniqueness of this compound lies in its combination of both bromine and chlorine on the aromatic ring alongside an ethoxy group, which may confer distinct biological activities compared to its analogs.

Q & A

Basic Synthesis: What are the standard synthetic routes for preparing (6-Bromo-2-chloro-3-ethoxyphenyl)methanol?

Answer:

The compound is typically synthesized via sequential functionalization of a benzene ring. A common approach involves:

Ethoxylation : Introducing the ethoxy group at position 3 via nucleophilic aromatic substitution (e.g., using NaOEt under reflux) .

Halogenation : Bromination at position 6 (using Br₂/FeBr₃ or NBS) followed by chlorination at position 2 (via Cl₂/FeCl₃ or SOCl₂) .

Hydroxymethylation : Conversion of a methyl or carbonyl group to the methanol moiety using reagents like LiAlH₄ or NaBH₄ .

Key Validation : Monitor reaction progress via TLC and confirm regioselectivity using -NMR (e.g., aromatic proton splitting patterns).

Advanced Synthesis: How can steric hindrance from substituents be mitigated during synthesis?

Answer:

Steric challenges arise due to the proximity of bromo, chloro, and ethoxy groups. Strategies include:

- Temperature Control : Lower reaction temperatures (e.g., 0–5°C) to slow competing side reactions .

- Directed Metalation : Use directing groups (e.g., –OMe) to ensure precise halogen placement before ethoxylation .

- Protection/Deprotection : Temporarily protect reactive sites (e.g., silyl ethers for –OH groups) to avoid unwanted interactions .

Case Study : highlights bromination regioselectivity in diphenylacetylene systems, emphasizing steric and electronic factors.

Basic Characterization: What analytical techniques are critical for structural confirmation?

Answer:

- - and -NMR : Identify substituent positions via coupling constants and chemical shifts (e.g., deshielded aromatic protons near Br/Cl) .

- Mass Spectrometry (HRMS) : Confirm molecular ion peaks and isotopic patterns (e.g., / doublet) .

- X-ray Crystallography : Resolve absolute configuration using SHELX software for refinement, particularly for chiral derivatives .

Advanced Data Analysis: How to resolve contradictions between NMR and mass spectrometry data?

Answer:

Discrepancies may arise from impurities or dynamic processes (e.g., tautomerism). Follow this workflow:

Repurification : Re-crystallize or use preparative HPLC (C18 column, MeOH/H₂O gradient) to isolate the target compound .

Variable-Temperature NMR : Detect conformational changes (e.g., rotamers) by acquiring spectra at 25°C and −40°C .

Complementary Techniques : Use IR spectroscopy to confirm functional groups (e.g., –OH stretch at ~3200 cm⁻¹) or elemental analysis for stoichiometry .

Substituent Effects: How do bromo, chloro, and ethoxy groups influence reactivity and bioactivity?

Answer:

- Electronic Effects : Bromo and chloro are electron-withdrawing, reducing electron density at adjacent positions (meta-directing). Ethoxy is electron-donating, activating the ring toward electrophilic substitution .

- Steric Effects : Bulkier substituents (e.g., –OEt) can hinder nucleophilic attacks, requiring optimized reaction conditions .

- Bioactivity : Halogens enhance lipophilicity and binding to hydrophobic pockets in enzymes; ethoxy groups may improve solubility for in vitro assays .

Computational Modeling: How can molecular docking predict the compound’s interactions with biological targets?

Answer:

- Software Tools : Use AutoDock Vina or Schrödinger Suite to model binding modes.

- Parameterization : Assign partial charges considering halogen bonds (Br/Cl with backbone carbonyls) .

- Validation : Cross-check docking results with experimental IC₅₀ values from enzyme inhibition assays.

Example : discusses docking studies of similar halogenated phenols, emphasizing the role of substituent orientation.

Safety and Handling: What protocols are essential for working with this compound?

Answer:

- Personal Protective Equipment (PPE) : Wear nitrile gloves, lab coat, and goggles due to potential toxicity .

- Ventilation : Use a fume hood to avoid inhalation of volatile byproducts (e.g., HBr/HCl gases during synthesis).

- Waste Disposal : Neutralize acidic/basic waste before disposal in designated halogenated waste containers .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.